molecular formula C13H24N2O4 B12963537 Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Cat. No.: B12963537
M. Wt: 272.34 g/mol
InChI Key: VMBJUFPKQBKKJF-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with tert-butyl chloroformate to introduce the Boc protecting group. The reaction conditions generally involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes . The use of flow microreactors has been shown to enhance the synthesis of tert-butyl esters, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, free amines, and substituted piperidine derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine. This selective protection and deprotection mechanism allows for the precise construction of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is unique due to its specific structure, which combines a piperidine ring with a Boc-protected amino group and an ethyl ester. This combination allows for versatile applications in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules. The presence of the Boc group provides selective protection, making it a valuable intermediate in multi-step synthetic processes .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C13H24N2O4/c1-5-18-12(17)15-8-6-7-10(9-15)14-11(16)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)

InChI Key

VMBJUFPKQBKKJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCC(C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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